N-(6-amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a heterocyclic compound that contains a pyrimidine ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
N-(6-amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
- N-(6-amino-4-oxo-2-mercapto-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Uniqueness
N-(6-amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is unique due to its specific functional groups and the resulting chemical properties
Properties
IUPAC Name |
N-(6-amino-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c1-2(11)8-3-4(7)9-6(13)10-5(3)12/h1H3,(H,8,11)(H4,7,9,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBDSIJDOAVJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC(=S)NC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.